N,4-Dimethyl-N-(3-methylphenyl)benzene-1-sulfinamide
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Overview
Description
N,4-Dimethyl-N-(3-methylphenyl)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a sulfinamide functional group attached to a benzene ring, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(3-methylphenyl)benzene-1-sulfinamide typically involves the reaction of 3-methylbenzenesulfinyl chloride with N,N-dimethylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(3-methylphenyl)benzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
N,4-Dimethyl-N-(3-methylphenyl)benzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(3-methylphenyl)benzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzenamine: Similar structure but lacks the sulfinamide group.
N-Methyl-p-toluidine: Contains a methyl group on the nitrogen but lacks the sulfinamide group.
N,N-Dimethyl-4-methylaniline: Similar structure with a different substitution pattern.
Uniqueness
N,4-Dimethyl-N-(3-methylphenyl)benzene-1-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87433-18-9 |
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Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-(3-methylphenyl)benzenesulfinamide |
InChI |
InChI=1S/C15H17NOS/c1-12-7-9-15(10-8-12)18(17)16(3)14-6-4-5-13(2)11-14/h4-11H,1-3H3 |
InChI Key |
MZQJAQYGQFJBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N(C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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